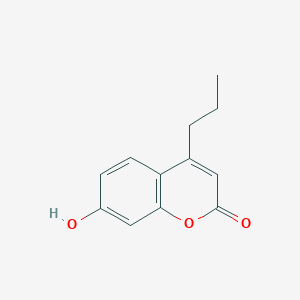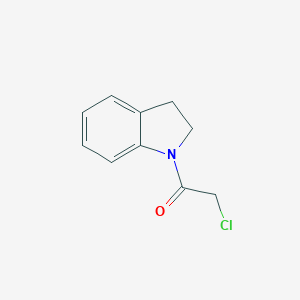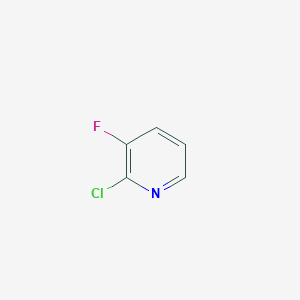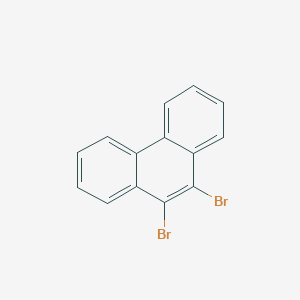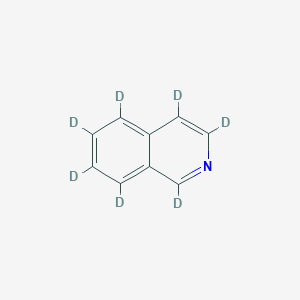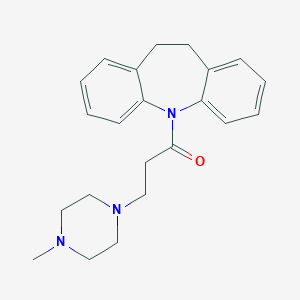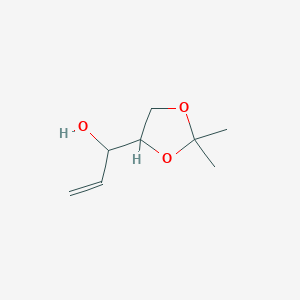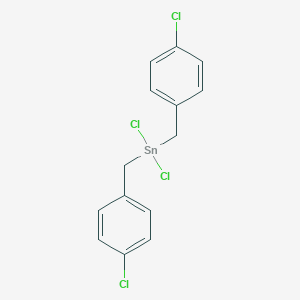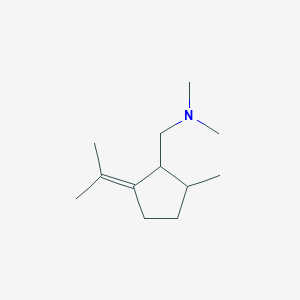
N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM, and it is a derivative of cyclopentylmethylamine.
Mécanisme D'action
The mechanism of action of DMCM involves the inhibition of GABA(A) receptors, which leads to the disinhibition of neuronal activity. This disinhibition can lead to the activation of various neurotransmitter systems, including the dopaminergic and serotonergic systems, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
DMCM has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. DMCM has also been shown to have anxiogenic effects in animal models, which suggest its potential application in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMCM is its selectivity for GABA(A) receptors, which allows for the specific modulation of the GABAergic system. However, DMCM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of DMCM, including the development of new synthetic methods for its production, the investigation of its potential applications in the treatment of anxiety disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of new analogs of DMCM with improved selectivity and efficacy could lead to the development of new drugs for the treatment of various neurological disorders.
Méthodes De Synthèse
DMCM can be synthesized through several methods, including the reaction of cyclopentylmethylamine with formaldehyde and dimethylamine. This reaction leads to the formation of DMCM, which can be purified through recrystallization.
Applications De Recherche Scientifique
DMCM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMCM has been used as a tool to study the GABAergic system, which is essential for the regulation of neuronal excitability. DMCM acts as a selective antagonist of GABA(A) receptors, which are responsible for the inhibitory effects of GABA in the brain.
Propriétés
Numéro CAS |
17943-83-8 |
|---|---|
Formule moléculaire |
C12H23N |
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-methyl-5-propan-2-ylidenecyclopentyl)methanamine |
InChI |
InChI=1S/C12H23N/c1-9(2)11-7-6-10(3)12(11)8-13(4)5/h10,12H,6-8H2,1-5H3 |
Clé InChI |
KMTNBUQGZLIPMN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)C)C1CN(C)C |
SMILES canonique |
CC1CCC(=C(C)C)C1CN(C)C |
Synonymes |
[1R,5R,(-)]-2-Isopropylidene-N,N,5-trimethylcyclopentanemethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



